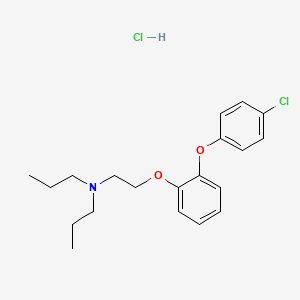
Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes phenetole, chlorophenoxy, and dipropylamino groups, making it a subject of interest in various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride typically involves multiple steps:
Formation of Phenetole: This can be achieved by the etherification of phenol with ethyl iodide in the presence of a base such as potassium carbonate.
Chlorophenoxy Group Introduction: The phenetole is then reacted with p-chlorophenol in the presence of a suitable catalyst to introduce the chlorophenoxy group.
Dipropylamino Group Addition: The intermediate product is further reacted with dipropylamine under controlled conditions to attach the dipropylamino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phenolic and quinonoid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorophenoxy group.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the chlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the nucleophile.
Major Products
Oxidation: Phenolic and quinonoid derivatives.
Reduction: Dechlorinated phenetole derivatives.
Substitution: Various substituted phenetole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential effects on cellular processes and as a tool to modulate biological pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenetole: A simpler analog without the chlorophenoxy and dipropylamino groups.
p-Chlorophenoxyacetic Acid: Contains the chlorophenoxy group but lacks the dipropylamino moiety.
Dipropylamine: Contains the dipropylamino group but lacks the phenetole and chlorophenoxy groups.
Uniqueness
Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications, distinguishing it from simpler analogs and related compounds.
Propiedades
Número CAS |
26327-74-2 |
|---|---|
Fórmula molecular |
C20H27Cl2NO2 |
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
N-[2-[2-(4-chlorophenoxy)phenoxy]ethyl]-N-propylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H26ClNO2.ClH/c1-3-13-22(14-4-2)15-16-23-19-7-5-6-8-20(19)24-18-11-9-17(21)10-12-18;/h5-12H,3-4,13-16H2,1-2H3;1H |
Clave InChI |
RXKHRDREZHIPOS-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CCOC1=CC=CC=C1OC2=CC=C(C=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


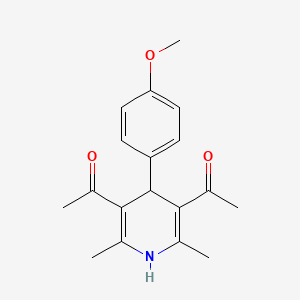


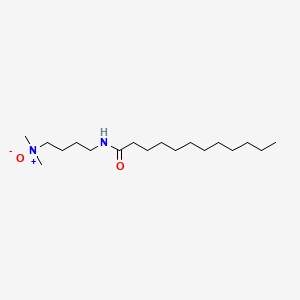
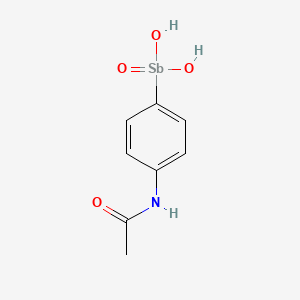
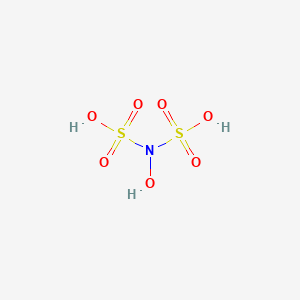
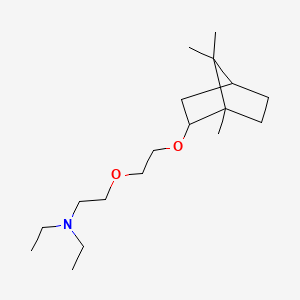
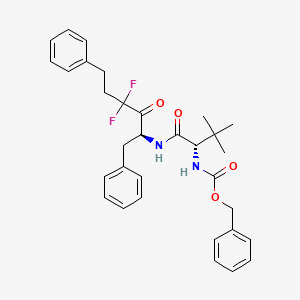


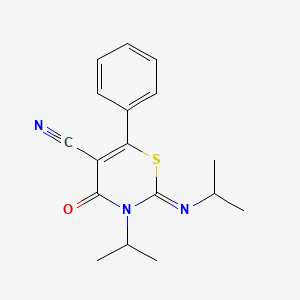
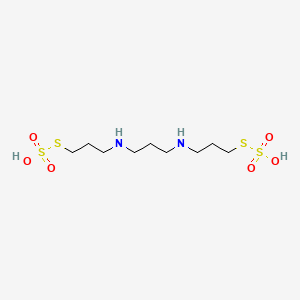
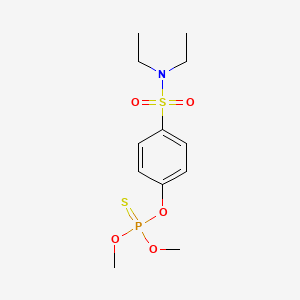
![1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one](/img/structure/B12803759.png)
